molecular formula C13H17N7S B4365087 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 1005631-81-1

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B4365087
CAS No.: 1005631-81-1
M. Wt: 303.39 g/mol
InChI Key: GMNQMUKHHNDIIT-UHFFFAOYSA-N
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Description

4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound combining pyrazole and 1,2,4-triazole moieties, with ethyl, methyl, and thiol functional groups. The thiol (-SH) group at position 3 of the triazole ring enhances reactivity, enabling interactions with biological targets, such as antioxidant enzymes or free radicals .

Properties

IUPAC Name

4-(1-ethyl-5-methylpyrazol-4-yl)-3-[(5-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N7S/c1-4-18-10(3)11(7-15-18)20-12(16-17-13(20)21)8-19-9(2)5-6-14-19/h5-7H,4,8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNQMUKHHNDIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N2C(=NNC2=S)CN3C(=CC=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101107593
Record name 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2,4-dihydro-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005631-81-1
Record name 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2,4-dihydro-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005631-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2,4-dihydro-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101107593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on existing literature.

Chemical Structure

The compound's structure can be represented as follows:

C13H16N6S\text{C}_{13}\text{H}_{16}\text{N}_6\text{S}

This structure features a triazole ring that is known for its role in various pharmacological activities.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. For instance, the presence of thiol groups in this compound may enhance its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.

Activity Effectiveness Mechanism
AntifungalModerate to HighInhibition of ergosterol synthesis
AntibacterialVariableDisruption of bacterial cell wall synthesis

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with specific mechanisms involving the inhibition of key signaling pathways related to cell proliferation.

Case Study Example:
A study demonstrated that a related triazole compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a promising avenue for further development.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast)10.5
HeLa (Cervical)12.3

Anti-inflammatory Activity

Compounds with pyrazole and triazole structures have shown anti-inflammatory properties through the inhibition of COX enzymes and modulation of cytokine production. This activity may be beneficial in treating conditions like arthritis and other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications on the pyrazole and triazole rings can significantly affect their potency and selectivity.

Key Findings:

  • Substituents on the pyrazole ring can enhance lipophilicity, improving membrane permeability.
  • The presence of electronegative atoms (e.g., sulfur in thiols) increases binding affinity to target proteins.
  • The spatial arrangement of functional groups influences the compound's interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, which critically influence physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Formula Key Features
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol Ethyl (C2H5), methyl (CH3), pyrazole-methyl linker C14H18N8S Dual pyrazole rings; thiol group enhances redox activity
5-[3-(tert-Butyl)-1-(2,4-dichlorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol tert-Butyl (C(CH3)3), dichlorobenzyl (Cl2C6H3CH2) C17H18Cl2N6S Bulky substituents may improve lipophilicity; halogen groups for stability
4-(2-Methoxyethyl)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol Methoxyethyl (CH2CH2OCH3), methoxy (OCH3) C10H15N5O2S Ether linkages enhance solubility; methoxy groups modulate electron density
4-Methyl-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol Trifluoromethyl (CF3), thieno-pyrazole fused ring C9H8F3N5S2 Fluorine atoms increase metabolic stability; fused ring system may affect π-stacking

Research Findings and Implications

  • Activity Trends: Thiol-containing triazole-pyrazoles show moderate antioxidant activity, while bulkier substituents (e.g., tert-butyl, trifluoromethyl) may shift bioactivity toward non-radical pathways .

Q & A

Q. What are the typical synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis involves multi-step processes, often starting with commercially available pyrazole and thiazole derivatives. A common route includes:

  • Step 1: Formation of a pyrazole-thiazole intermediate via nucleophilic substitution (e.g., using hydrazine hydrate or phosphorus oxychloride).
  • Step 2: Cyclization under reflux with triethylamine or other bases to form the triazole-thiol core . Reaction optimization focuses on temperature control (70–120°C), solvent polarity (toluene or DMF), and molar ratios of reagents to maximize yields (typically 60–85%) .

Q. What analytical techniques are critical for structural confirmation?

Key methods include:

  • 1H/13C NMR : To verify substituent positions on pyrazole and triazole rings.
  • LC-MS : For molecular weight confirmation and purity assessment.
  • Elemental analysis : To validate stoichiometry .
  • IR spectroscopy : To identify thiol (-SH) and triazole stretching vibrations .

Q. Which biological targets are associated with this compound?

Preliminary studies suggest interactions with enzymes like 14-α-demethylase (fungal target) and receptors such as GABAA due to structural similarities with known inhibitors. Molecular docking reveals binding affinities in the micromolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., pH, cell lines). Mitigation strategies include:

  • Standardized protocols : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls.
  • ADME analysis : Assess solubility and metabolic stability to clarify false negatives .
  • Dose-response curves : Validate activity thresholds using IC50 calculations .

Q. What strategies optimize regioselectivity during triazole-thiol functionalization?

  • Protecting groups : Use tert-butyl thiol protection to direct substitutions to the triazole ring.
  • Catalytic systems : Employ Pd/Cu catalysts for Suzuki couplings on pyrazole moieties.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks at the sulfur atom .

Q. How does pH stability impact biological testing?

The thiol group (-SH) is prone to oxidation at neutral-to-alkaline pH, forming disulfide dimers. Stabilization methods include:

  • Buffered solutions : Use phosphate buffer (pH 5–6) during in vitro assays.
  • Antioxidants : Add 1–2 mM DTT or TCEP to maintain reduced thiol states .

Q. What computational models predict pharmacokinetic properties?

  • SwissADME : Estimates logP (~2.8), indicating moderate lipophilicity.
  • Molinspiration : Predicts moderate blood-brain barrier penetration (TPSA ~95 Ų).
  • Molecular dynamics simulations : Assess binding stability with target proteins (e.g., >50 ns simulations for enzyme complexes) .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Intermediate purification : Use flash chromatography after each step to remove side products.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 2 hrs for cyclization) .
  • Continuous flow reactors : Improve scalability and reproducibility for thiazole formation .

Q. What in silico tools validate target engagement mechanisms?

  • AutoDock Vina : Dock the compound into 14-α-demethylase (PDB: 3LD6) to identify H-bond interactions with heme cofactors.
  • Prime/MM-GBSA : Calculate binding free energies (ΔG < -8 kcal/mol suggests strong affinity) .

Q. How to design derivatives with enhanced solubility?

  • PEGylation : Attach polyethylene glycol chains to the triazole ring.
  • Salt formation : React the thiol group with sodium hydroxide to form water-soluble thiolates.
  • Co-crystallization : Use cyclodextrins to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-[(5-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

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